

# In-Depth Technical Guide: ZP 120C (CAS Number 383123-18-0)

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## Compound of Interest

Compound Name: ZP 120C

Cat. No.: B12408398

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## Abstract

**ZP 120C**, also identified as SER-100, is a synthetic peptide that acts as a potent partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. With the chemical sequence Ac-RYYRWKKKKKKK-NH<sub>2</sub>, this peptide has demonstrated significant pharmacological effects in preclinical studies, including aquaretic and cardiovascular activities. This technical guide provides a comprehensive overview of the available scientific data on **ZP 120C**, including its mechanism of action, pharmacological properties, and detailed experimental protocols from key studies. All quantitative data is summarized in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using diagrams.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	383123-18-0	N/A
Synonyms	SER-100	[1]
Molecular Formula	C85H141N27O15	[2]
Molecular Weight	1781.24 g/mol	[2]
Amino Acid Sequence	Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-Lys-Lys-Lys-Lys-Lys-NH2	[1]
Chemical Name	L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-	[2]
Class	Peptide, ORL1 Receptor Partial Agonist	[3][4]

## Mechanism of Action and Signaling Pathway

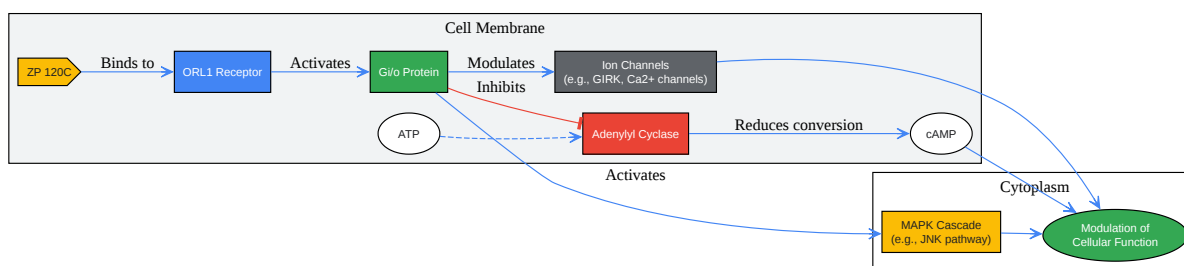
**ZP 120C** exerts its pharmacological effects through its partial agonism at the ORL1 receptor, a G protein-coupled receptor (GPCR). The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o).

Upon binding of **ZP 120C** to the ORL1 receptor, the following signaling cascade is initiated:

- **G Protein Activation:** The receptor-agonist complex facilitates the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated Gi/o protein, leading to its activation and dissociation from the  $\beta\gamma$ -subunits.
- **Downstream Effector Modulation:**
  - **Inhibition of Adenylyl Cyclase:** The activated G $\alpha_i$  subunit directly inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

- Ion Channel Regulation: The G $\beta\gamma$  subunits can modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
- MAPK Pathway Activation: The ORL1 receptor has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway.

This signaling cascade ultimately leads to the modulation of neuronal excitability and cellular function in various tissues.



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**Caption:** ZP 120C signaling through the ORL1 receptor.

## Pharmacological Data

### In Vitro Studies

Assay	Tissue/Cell Line	Species	Agonist	Parameter	Value	Reference
Electrically Induced Contraction	Vas Deferens	Mouse	ZP 120C	pEC50	9.5 ± 0.1	[Rizzi et al., 2002]
Vas Deferens	Mouse	N/OEQ	pEC50	8.8 ± 0.1	[Rizzi et al., 2002]	
Vas Deferens	Mouse	ZP 120C	Intrinsic Activity (vs N/OEQ)	0.68 ± 0.04	[Rizzi et al., 2002]	
Electrically Evoked Contractions	Mesenteric Resistance Arteries	Rat	ZP 120C	Maximal Inhibition	27 ± 5% at 1 µM	[Simonsen et al., 2008]
Mesenteric Resistance Arteries	Rat	N/OEQ	Maximal Inhibition	52 ± 3% at 1 µM	[Simonsen et al., 2008]	

## In Vivo Studies

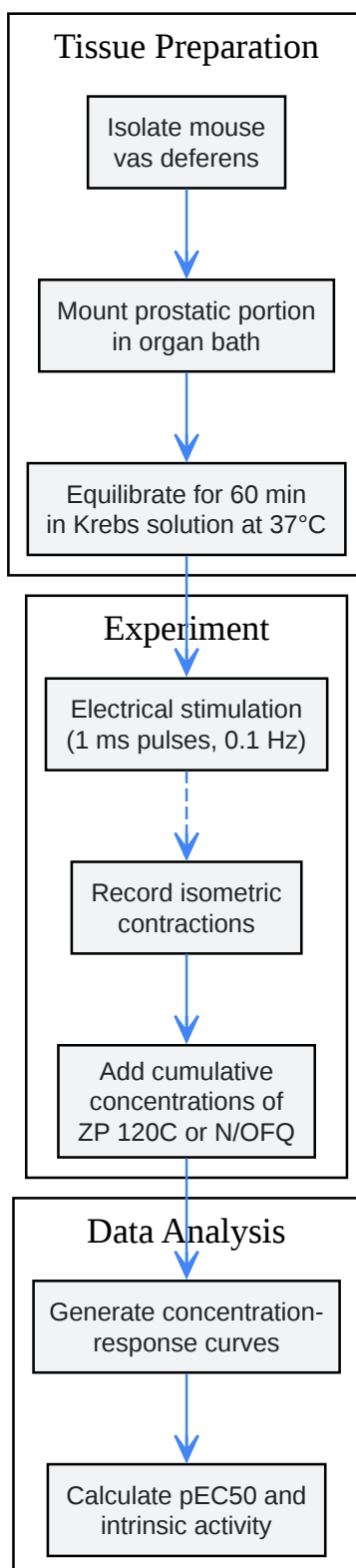
Model	Species	Administration	Dose	Effect	Reference
Tail-Withdrawal Assay (Nociception)	Mouse	Intracerebroventricular (i.c.v.)	1 nmol	Pronociceptive effect (reduced tail-withdrawal latency)	[Rizzi et al., 2002]
Spontaneous Locomotor Activity	Mouse	Intracerebroventricular (i.c.v.)	1 nmol	Decreased locomotor activity	[Rizzi et al., 2002]
Aquaretic Effect in Congestive Heart Failure	Rat	Intravenous (i.v.) infusion	1 nmol/kg/min for 2.5 h	Increased diuresis, free water clearance, and fractional water excretion	[Hadrup et al., 2004]
Blood Pressure in Isolated Systolic Hypertension	Human	Subcutaneous (s.c.) injection	Twice daily	Decreased systolic and diastolic blood pressure	[Kantola et al., 2017, as cited in ResearchGate]

## Experimental Protocols

### In Vitro: Electrically Induced Contraction in Mouse Vas Deferens

- **Tissue Preparation:** Vasa deferentia were isolated from male CD-1 mice, and the prostatic portion was mounted in a 5 ml organ bath containing Krebs solution at 37°C, gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- **Stimulation:** Tissues were stimulated with single square pulses of 1 ms duration at a supramaximal voltage every 10 seconds.

- Data Acquisition: Contractions were recorded isometrically using a force-displacement transducer.
- Protocol: After a 60-minute equilibration period, cumulative concentration-response curves to **ZP 120C** or N/OFQ were constructed.
- Data Analysis: The potency (pEC50) and intrinsic activity (relative to the maximum effect of N/OFQ) were calculated.



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**Caption:** Workflow for the mouse vas deferens contraction assay.

## In Vivo: Tail-Withdrawal Assay in Mice

- **Animals:** Male CD-1 mice were used.
- **Procedure:** The distal third of the mouse's tail was immersed in a water bath maintained at 52°C. The latency to the withdrawal of the tail was measured. A cut-off time of 15 seconds was used to prevent tissue damage.
- **Drug Administration:** **ZP 120C** (1 nmol) or vehicle was administered intracerebroventricularly (i.c.v.) in a volume of 5 µl.
- **Measurements:** Tail-withdrawal latencies were measured before and at various time points after drug administration.

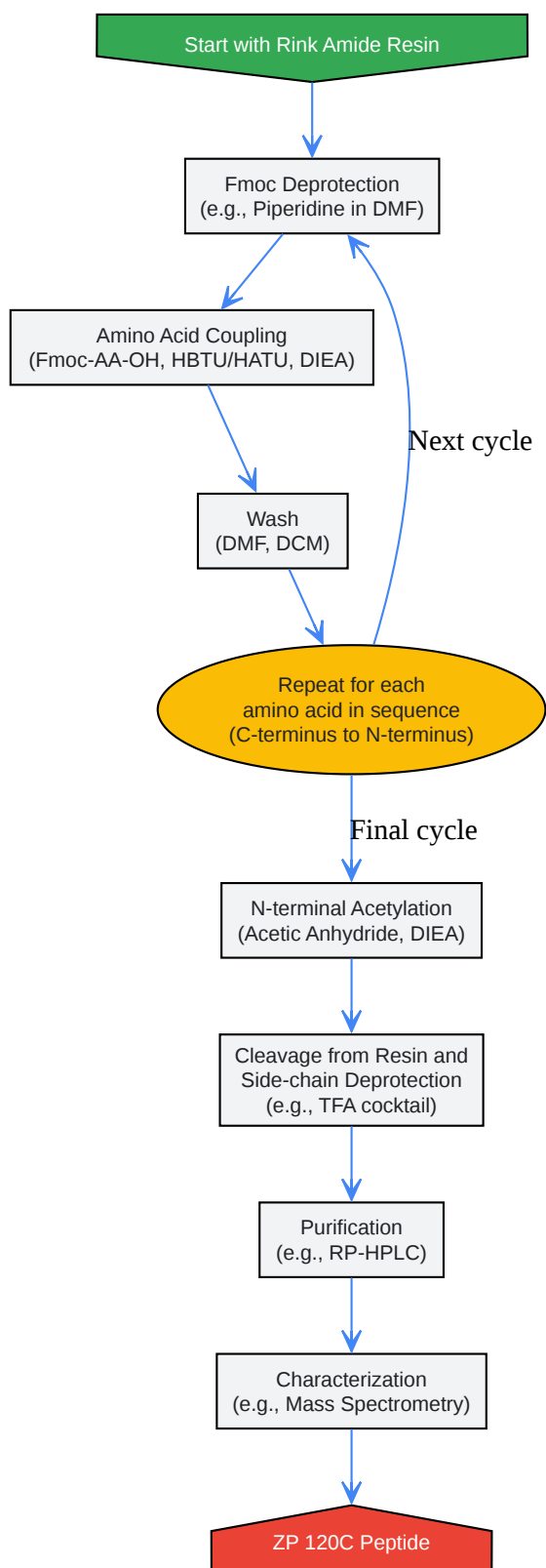
## In Vivo: Aquaretic Effect in a Rat Model of Congestive Heart Failure (CHF)

- **Animal Model:** CHF was induced in male Sprague-Dawley rats by ligation of the left coronary artery.
- **Instrumentation:** Rats were chronically instrumented with catheters in the femoral artery and vein for blood pressure monitoring and drug infusion, and a bladder catheter for urine collection.
- **Protocol:** Conscious, chronically instrumented rats received a constant intravenous infusion of **ZP 120C** (1 nmol/kg/min) or vehicle for 2.5 hours.
- **Measurements:** Urine output, urine osmolality, and plasma and urine electrolyte concentrations were measured to calculate diuresis, free water clearance, and fractional water excretion.

## Synthesis

**ZP 120C** is a dodecapeptide that can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.





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**Caption:** General workflow for solid-phase synthesis of **ZP 120C**.

## Clinical Development

**ZP 120C**, under the name SER-100, has been investigated in a clinical trial (NCT01987284) for the treatment of isolated systolic hypertension. The study was a Phase II, randomized, double-blind, placebo-controlled trial. While detailed results are not publicly available, it has been reported that SER-100 successfully decreased systolic and diastolic blood pressure in patients. [5]

## Conclusion

**ZP 120C** is a potent partial agonist of the ORL1 receptor with demonstrated aquaretic and antihypertensive effects in preclinical and clinical studies. Its unique pharmacological profile suggests potential therapeutic applications in conditions characterized by fluid retention and elevated blood pressure. Further research is warranted to fully elucidate its clinical utility and safety profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in **ZP 120C** and the broader field of ORL1 receptor modulation.

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